Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride (CAS 38922-77-9) is a heterocyclic compound featuring a fused imidazole-pyridine core with an ethyl ester group at position 2 and a hydrochloride salt. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive derivatives. Its synthesis involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate under reflux conditions in ethanol, followed by hydrazine hydrate treatment to form carbohydrazide derivatives . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBYVVNTGSHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-51-5 | |
| Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy . The reaction conditions often involve the use of catalysts such as iodine or oxone, and the reactions are carried out in aqueous or organic solvents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield imidazo[1,2-a]pyridine-2-carboxylic acid, a precursor for further derivatization.
This reaction is critical for generating carboxylic acid intermediates used in amide couplings (e.g., antikinetoplastid agents) .
Nucleophilic Substitution at the Ester Group
The ethyl ester serves as an electrophilic site for nucleophilic substitution, enabling the introduction of amines, thiols, or alkoxides.
For example, coupling with 4-(3-arylacryloyl)anilines produces chalcone-conjugated carboxamides with antikinetoplastid activity (IC₅₀ values: 1.13–8.5 μM) .
Cyclization and Ring Expansion
The imidazo[1,2-a]pyridine core participates in cyclization reactions to form tricyclic or polycyclic systems.
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With 1,3-Dichloroacetone : Forms benzo-fused imidazo[1,2-a]pyridines under basic conditions (K₂CO₃, DMF) .
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With Bromomalonaldehyde : Microwave-assisted cyclization yields 3-carbaldehyde derivatives .
Mechanistic Pathway :
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Michael addition of 2-aminopyridine to
Scientific Research Applications
Overview
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride has the molecular formula C10H10N2O2·HCl. It is a derivative of imidazo[1,2-a]pyridine, a bicyclic heterocyclic compound that has gained attention for its pharmacological properties.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. Preliminary studies suggest it could be effective in developing new antimicrobial therapies, although further investigations are necessary to establish its efficacy across a broader range of pathogens.
- Anticancer Properties : this compound has been studied for its potential to induce apoptosis in cancer cells. Mechanistic studies have shown that it interacts with proteins involved in cell cycle regulation, making it a candidate for anticancer drug development .
- Tuberculosis Treatment : The compound has been explored for its activity against Mycobacterium tuberculosis, with some derivatives showing promising minimum inhibitory concentrations (MICs) against drug-resistant strains. This highlights its potential as a lead compound in tuberculosis therapy .
Biological Research
- Enzyme Inhibition Studies : The compound serves as a scaffold for studying enzyme interactions and receptor binding. Its structural similarity to biologically active molecules allows researchers to investigate its effects on various biochemical pathways .
- Neuroprotective Effects : Initial findings suggest that derivatives of this compound may inhibit cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's. This positions it as a potential therapeutic agent for cognitive disorders .
Industrial Applications
- Material Science : this compound is being investigated for its applications in developing advanced materials with unique electronic and optical properties. Its chemical structure allows for modifications that can enhance material performance in various applications .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism Investigation
A study focusing on the anticancer properties of ethyl imidazo[1,2-a]pyridine derivatives revealed significant inhibition of tumor growth in vitro. The investigation highlighted the compound's ability to trigger apoptotic pathways in cancer cells, suggesting it could serve as a lead structure for new anticancer agents .
Case Study: Antimicrobial Properties
Preliminary screenings indicated that this compound could inhibit the growth of certain bacterial strains. Further research is warranted to explore its efficacy against a wider range of pathogens and to understand the underlying mechanisms of action .
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation . In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents at positions 3, 6, 7, and 6. Below is a comparative analysis:
Table 1: Key Derivatives and Their Structural Features
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., CAS 35726-84-2) exhibit higher aqueous solubility than ester derivatives, critical for intravenous formulations .
- Stability : Halogenated derivatives (e.g., 6-bromo, 3-chloro) show enhanced thermal stability due to strong C-X bonds .
- Crystallinity : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms planar aromatic systems with intermolecular hydrogen bonds, influencing bioavailability .
Biological Activity
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various research studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which contributes to their broad spectrum of biological activities. These compounds have been reported to exhibit properties such as anti-inflammatory, antimicrobial, anticancer, and antituberculosis effects . this compound is particularly noted for its potential in treating infectious diseases and cancer.
Antituberculosis Activity
Recent studies have highlighted the antituberculosis potential of imidazo[1,2-a]pyridine derivatives. For instance, novel derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting potency greater than isoniazid, a first-line tuberculosis treatment . Specifically, compounds derived from this scaffold have been identified as QcrB inhibitors, targeting the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer activities. A study reported that certain derivatives inhibited the growth of various human tumor cell lines with low GI50 values (e.g., 0.299 μM against MV4-11 human acute myeloid leukemia cells) . The structural modifications in these compounds significantly influence their efficacy and selectivity against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have been documented in various studies. Research indicates that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The SAR analysis suggests that specific substitutions on the imidazopyridine ring enhance antimicrobial potency.
Structure-Activity Relationship (SAR)
The SAR studies of ethyl imidazo[1,2-a]pyridine derivatives reveal critical insights into how structural modifications affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl at position 6 | Enhances anti-TB activity |
| Chlorine substitution | Reduces activity significantly |
| Amide group position | Position 2 shows optimal activity against TB |
These findings emphasize the importance of careful structural optimization in developing effective therapeutic agents.
Case Studies
- Anti-TB Activity : A study synthesized various imidazo[1,2-a]pyridine carboxamide derivatives and evaluated their activity against drug-resistant strains of tuberculosis. Compounds with specific cyclic aliphatic groups demonstrated enhanced efficacy compared to traditional treatments .
- Anticancer Efficacy : Another investigation focused on a series of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results indicated that modifications at the 3-position significantly improved antiproliferative effects .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives, and how does the hydrochloride salt form influence synthesis?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., 2-aminopyridines with α-haloketones or esters) under controlled conditions. For example, Ethyl 3-chloro-6-(trifluoromethyl) derivatives are synthesized via cyclization in polar aprotic solvents (DMF or DMSO) at 80–100°C . The hydrochloride salt is likely formed by treating the free base with HCl in an inert solvent (e.g., EtOAc) followed by crystallization.
- Critical Parameters : Reaction temperature, solvent choice, and stoichiometry of HCl for salt formation significantly impact yield and purity. Continuous flow reactors are recommended for scaling up while maintaining green chemistry principles .
Q. What spectroscopic and analytical methods are used for structural confirmation of this compound?
- Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl at C6, ethyl ester at C2) .
- IR : Ester carbonyl stretches (~1700 cm) and aromatic C-H bending (~750 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHFNO for trifluoromethyl derivatives) .
Q. What safety protocols are essential when handling this compound?
- Hazard Classification : Derivatives like Ethyl 6-bromo-3-chloro-8-(trifluoromethyl) variants are classified under GHS with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at ambient temperature, avoiding moisture to prevent HCl release .
Advanced Research Questions
Q. How do substituent variations (e.g., halogen, trifluoromethyl) at C3, C6, or C8 positions affect biological activity?
- SAR Insights :
- Trifluoromethyl at C6 : Enhances thermal stability and antimicrobial activity due to electron-withdrawing effects .
- Chloro/Bromo at C3 : Increases electrophilicity, improving reactivity in nucleophilic substitutions for drug intermediates .
- Amino at C8 : Found in antituberculosis agents (e.g., Ethyl 3-amino-6-bromo derivatives), suggesting hydrogen bonding with biological targets .
Q. What mechanistic insights explain the reactivity of the imidazo[1,2-a]pyridine core in nucleophilic or electrophilic reactions?
- Electrophilic Substitution : The C3 position is activated for halogenation due to electron-deficient aromatic rings, especially with trifluoromethyl groups at C6 .
- Nucleophilic Attack : Ethyl ester groups at C2 undergo hydrolysis to carboxylic acids under basic conditions, enabling further functionalization .
- Catalytic Systems : Lewis acids (e.g., AlCl) or transition metals (Pd/Cu) mediate cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
Q. How can contradictory biological activity data across studies be resolved?
- Case Study : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH, bacterial strains).
- Resolution Strategies :
- Standardized Assays : Use CLSI/MIC guidelines for consistency .
- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to reconcile in vitro/in vivo differences .
- Data Normalization : Report activities relative to positive controls (e.g., ciprofloxacin for antibiotics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
